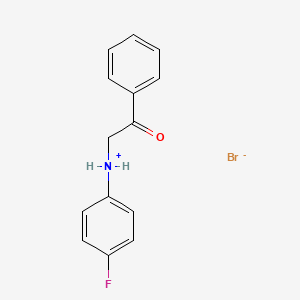

(4-Fluorophenyl)-phenacylazanium;bromide

Description

(4-Fluorophenyl)-phenacylazanium;bromide is a quaternary ammonium bromide characterized by a phenacylazanium core substituted with a 4-fluorophenyl group. For example, structurally similar compounds such as EMAC2068 (a thiazole bromide with a 4-fluorophenyl moiety) exhibit melting points of 186°C and yields exceeding 80% . The 4-fluorophenyl group is known to introduce steric and electronic effects, as seen in metalloporphyrins where it disrupts planarity due to steric repulsion . Potential applications may include anticancer activity, as 4-fluorophenyl-substituted thienoquinolines demonstrate cytotoxicity against MCF-7 breast cancer cells .

Properties

IUPAC Name |

(4-fluorophenyl)-phenacylazanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO.BrH/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11;/h1-9,16H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAMKHSBOWRPCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[NH2+]C2=CC=C(C=C2)F.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

(4-Fluorophenyl)-phenacylazanium;bromide shares structural motifs with several analogs, differing primarily in substituents on the aryl or heterocyclic moieties. Key comparisons include:

- Substituent Effects : Electron-donating groups (e.g., methoxy in EMAC2068) enhance solubility and reactivity but may reduce thermal stability compared to electron-withdrawing groups (e.g., dichlorophenyl in EMAC2069) .

- Steric Influence: The 4-fluorophenyl group introduces steric hindrance, as observed in nonplanar porphyrin structures . This distortion can affect binding in biological systems or catalytic applications.

Stability and Spectroscopic Data

- NMR Shifts : Palladium complexes with 4-fluorophenyl ligands exhibit distinct ³¹P NMR signals (δ = 28.4–31.4 ppm), influenced by fluorine’s electronegativity .

- Thermal Stability: Decomposition temperatures correlate with substituent bulk; nitroso-oxidanol derivatives (EMAC2071) decompose at 237°C, higher than simpler analogs .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism , where the lone pair on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of phenacyl bromide. A stoichiometric excess of phenacyl bromide (1.2–1.5 equivalents) is typically employed to drive the reaction to completion. Elevated temperatures (60–80°C) and prolonged reaction times (12–24 hours) enhance yields, which range from 65% to 85% after recrystallization.

Key Considerations:

-

Solvent Selection : DMF accelerates the reaction but complicates purification due to high boiling points. Acetonitrile offers a balance between reactivity and ease of solvent removal.

-

Counterion Exchange : If the starting amine is associated with a different counterion (e.g., chloride), metathesis with potassium bromide in aqueous ethanol ensures bromide incorporation.

One-Pot Synthesis via Schiff Base Intermediate

A one-pot methodology integrating Schiff base formation and subsequent alkylation simplifies the synthesis while reducing intermediate isolation steps. This approach, inspired by the preparation of N-(4-fluorophenyl)-4-benzyloxybenzylidene amine, involves:

-

Condensation of 4-fluoroaniline with phenacyl aldehyde to form a Schiff base.

-

In situ alkylation using methyl bromide or benzyl bromide in the presence of a base.

Optimization and Yield Enhancement

-

Catalyst Use : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates Schiff base formation at 50–60°C within 4–6 hours.

-

Alkylation Efficiency : Introducing methyl bromide directly into the reaction mixture post-condensation achieves 70–78% yields. The absence of intermediate isolation minimizes decomposition risks.

Example Protocol:

-

Combine 4-fluoroaniline (10 mmol), phenacyl aldehyde (10 mmol), and K₂CO₃ (15 mmol) in toluene.

-

Reflux at 110°C for 6 hours.

-

Cool to room temperature, add methyl bromide (12 mmol), and stir for 12 hours.

-

Extract with dichloromethane, wash with brine, and recrystallize from ethanol to obtain the quaternary salt.

Grignard Reagent-Mediated Arylation

The use of 4-fluorophenylmagnesium bromide (a Grignard reagent) to introduce the 4-fluorophenyl group into a preformed phenacylazanium framework offers a versatile pathway. This method, adapted from paroxetine intermediate synthesis, involves:

-

Preparing phenacylazanium bromide via alkylation of a secondary amine.

-

Reacting the azanium salt with 4-fluorophenylmagnesium bromide in anhydrous diethyl ether.

Critical Parameters:

Yield and Purity:

-

Typical yields range from 60% to 75%, with purity >95% after column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Quaternary Alkylation | Simple, minimal purification steps | Requires expensive phenacyl bromide | 65–85 | High |

| One-Pot Synthesis | Reduced intermediate handling | Sensitive to moisture and temperature | 70–78 | Moderate |

| Grignard Arylation | High functional group tolerance | Anhydrous conditions, low-temperature setup | 60–75 | Low (lab-scale) |

Industrial-Scale Considerations and Challenges

Cost-Efficiency:

Q & A

Basic: What are the optimal synthetic routes for (4-Fluorophenyl)-phenacylazanium bromide, and how can purity be verified?

Methodological Answer:

The compound can be synthesized via transesterification of 4-fluorobenzamide with bromoacetic acid to form 4-fluorophenylacetyl bromide, followed by reaction with sodium bromide in ethanol . Purification is typically achieved via recrystallization or column chromatography. Purity verification requires a combination of:

- HPLC (to assess chromatographic homogeneity, ≥98% purity).

- 1H/13C NMR (to confirm structural integrity; e.g., aromatic proton signals at δ 7.2–7.8 ppm and bromide counterion integration).

- Elemental Analysis (to validate C, H, N, and Br content within ±0.3% theoretical values) .

Advanced: How can computational modeling predict the reactivity of (4-Fluorophenyl)-phenacylazanium bromide in nucleophilic environments?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

- Electrostatic Potential Surfaces (to identify electrophilic sites, such as the phenacyl carbon adjacent to the ammonium group).

- Transition State Energy Barriers (e.g., SN2 displacement at the bromide ion).

Experimental validation involves kinetic studies under varying nucleophile concentrations (e.g., using thiourea or sodium azide) and comparing observed rate constants (kobs) with computed values. Discrepancies >10% may indicate unaccounted solvation effects or steric hindrance .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FTIR : Confirm functional groups (e.g., C-F stretch at 1220–1150 cm⁻¹, C=O stretch at ~1680 cm⁻¹).

- NMR : 19F NMR to detect fluorine environments (δ -110 to -115 ppm for para-substituted fluorophenyl groups).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M-Br]+ at m/z 230.08) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and counterion interactions (if single crystals are obtainable) .

Advanced: How to resolve contradictions in reported crystal structures or spectral data?

Methodological Answer:

Contradictions often arise from:

- Polymorphism : Use Differential Scanning Calorimetry (DSC) to identify thermal transitions (e.g., melting points ±5°C from literature).

- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl3 to assess hydrogen bonding or aggregation.

- Database Cross-Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar brominated ammonium salts. If discrepancies persist, re-examine synthetic protocols for unintended byproducts (e.g., via LC-MS) .

Basic: What are the key safety considerations when handling this brominated compound?

Methodological Answer:

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation.

- Reactivity : Avoid contact with strong oxidizers (e.g., peroxides) to prevent explosive decomposition.

- Waste Disposal : Neutralize bromide residues with sodium thiosulfate before aqueous disposal .

Advanced: What strategies mitigate competing side reactions during synthesis?

Methodological Answer:

- Temperature Control : Maintain reaction temperatures below 40°C to suppress Hofmann elimination of the ammonium group.

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromide ion mobility in ethanol-water mixtures.

- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., acyl bromide peaks at 1800 cm⁻¹) and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.